molecular formula C10H12O2 B13945523 3,8-Cyclodecadiene-1,6-dione CAS No. 53578-22-6

3,8-Cyclodecadiene-1,6-dione

Cat. No.: B13945523
CAS No.: 53578-22-6
M. Wt: 164.20 g/mol
InChI Key: SEBFSLGGWSYNLH-UHFFFAOYSA-N
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Description

3,8-Cyclodecadiene-1,6-dione is a cyclic diketone featuring a 10-membered carbon ring with conjugated double bonds at positions 3 and 8, and ketone groups at positions 1 and 5.

Properties

CAS No.

53578-22-6

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

cyclodeca-3,8-diene-1,6-dione

InChI

InChI=1S/C10H12O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-4H,5-8H2

InChI Key

SEBFSLGGWSYNLH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=O)CC=CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Cyclodecadiene-1,6-dione typically involves the cyclization of appropriate precursors. One common method involves the silver ion-promoted hydrolysis and methanolysis of the bis-dibromocarbene adduct of cis,cis-cycloocta-1,5-diene. This reaction yields 3,8-dihydroxy- and 3,8-dimethoxycyclodeca-1,6-diynes, which can be further converted into 3,8-Cyclodecadiene-1,6-dione .

Industrial Production Methods

While specific industrial production methods for 3,8-Cyclodecadiene-1,6-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,8-Cyclodecadiene-1,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.

    Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogens (e.g., bromine, chlorine) and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclodecadiene derivatives.

Scientific Research Applications

3,8-Cyclodecadiene-1,6-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,8-Cyclodecadiene-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s diketone groups and double bonds allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its specific molecular targets and pathways are still needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3,8-Cyclodecadiene-1,6-dione and related compounds identified in the evidence:

Compound Name Molecular Formula Key Features Source/Application Reference
3,8-Cyclodecadiene-1,6-dione C₁₀H₁₂O₂ 10-membered ring; conjugated diene (C3–C8); diketone (C1, C6) Hypothetical/Synthetic N/A
Ergostane-3,6-dione C₂₈H₄₄O₂ Steroid backbone; ketones at C3 and C6; saturated tetracyclic structure Rice straw extracts (natural product)
Stigmastane-3,6-dione C₂₉H₄₆O₂ Similar to ergostane with extended alkyl chain; ketones at C3 and C6 Rice straw extracts (natural product)
4,8,10-Tris(dihydroxyphenyl)...dione Complex Fused pyranochromene system; multiple hydroxyl and ketone groups Smilax glabra (antioxidant flavanols)
1,3-Cyclohexadiene C₆H₈ 6-membered ring; conjugated diene (C1–C3); no ketone groups Synthetic/Industrial intermediates

Key Observations:

Ring Size and Flexibility :

  • The 10-membered ring in 3,8-Cyclodecadiene-1,6-dione allows for greater conformational flexibility compared to rigid steroid frameworks (e.g., ergostane-3,6-dione) . This flexibility may enhance its reactivity in ring-opening or polymerization reactions.
  • Smaller rings like 1,3-cyclohexadiene (6-membered) exhibit higher strain but faster reaction kinetics .

Functional Groups: The diketone groups in 3,8-Cyclodecadiene-1,6-dione are analogous to those in ergostane-3,6-dione and stigmastane-3,6-dione, which are associated with biological activity in plant extracts . However, the absence of a steroid backbone in the target compound suggests distinct physicochemical properties. The fused pyranochromene diones in Smilax glabra (e.g., compound 82–87) demonstrate how diketone moieties contribute to antioxidant activity in natural products .

Electronic Properties :

  • Conjugated dienes in 3,8-Cyclodecadiene-1,6-dione may enable π-π interactions or charge-transfer complexes, similar to those exploited in organic photovoltaics (e.g., BHJ solar cells) . However, its diketone groups could introduce electron-withdrawing effects, altering optoelectronic behavior compared to purely hydrocarbon systems.

Biological Activity

3,8-Cyclodecadiene-1,6-dione (CDD) is a bicyclic compound with notable biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects.

3,8-Cyclodecadiene-1,6-dione has the molecular formula C10H12O2C_{10}H_{12}O_2 and is characterized by its unique bicyclic structure. The compound's structural features contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that CDD exhibits significant antimicrobial properties against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Tested Strains : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.3 µg/mL
Escherichia coli6.3 µg/mL

These MIC values indicate that CDD's antimicrobial potency is comparable to standard antibiotics such as ceftriaxone .

Cytotoxic Activity

The cytotoxic effects of CDD have been evaluated using various biological assays:

  • Cell Lines : The compound has shown cytotoxicity against cancer cell lines, with an LD50 value indicating moderate toxicity.
  • Assessment Method : Cytotoxicity was assessed using the Artemia salina assay, where CDD exhibited significant lethality to brine shrimp larvae.
CompoundLD50 (µg/mL)
3,8-Cyclodecadiene-1,6-dione82.5

This suggests that while CDD possesses cytotoxic properties, it may also have potential therapeutic applications in cancer treatment .

Case Studies and Research Findings

Several studies have focused on the biological activities of CDD:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of CDD against multiple bacterial strains with MIC values significantly lower than those of traditional antibiotics .
  • Cytotoxicity in Cancer Research : Another investigation assessed the impact of CDD on specific cancer cell lines, revealing its potential as a chemotherapeutic agent due to its ability to induce apoptosis in malignant cells .
  • Comparative Studies : Research comparing CDD with other bicyclic compounds indicated that modifications in the structure could enhance or diminish biological activity, emphasizing the importance of chemical structure in pharmacological effects .

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